

G-5555 Demonstrates Preferential Efficacy in PAK-Amplified Cancer Cells: A Comparative Guide

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Compound of Interest		
Compound Name:	G-5555	
Cat. No.:	B607583	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of **G-5555**, a potent and selective inhibitor of Group I p21-activated kinases (PAKs), in cancer cells with and without PAK gene amplification. This guide synthesizes available experimental data to highlight the therapeutic potential and selectivity of **G-5555**.

G-5555 is a small molecule inhibitor targeting Group I PAKs, which include PAK1, PAK2, and PAK3.[1] These kinases are crucial signaling nodes downstream of Rac1 and Cdc42 small GTPases and are implicated in various cellular processes that drive tumorigenesis, including proliferation, survival, and metastasis.[2][3][4] Genomic amplification and overexpression of PAK1 are particularly prevalent in luminal breast cancer and are associated with a poor clinical prognosis.[1] G-5555 has been shown to exhibit significantly greater growth-inhibitory activity in cancer cell lines with PAK1 amplification compared to those without.[1][5]

Comparative Efficacy of G-5555

Experimental data demonstrates a clear distinction in the sensitivity of cancer cell lines to **G-5555** based on their PAK1 amplification status.



Cell Line Status	Key Findings	Reference
PAK-Amplified	Significantly greater growth inhibitory activity.[5]	[1][5]
Enhanced levels of cell death and apoptosis upon treatment. [1]	[1]	
Reduced tumor growth in xenograft models (e.g., MDA-MB-175).[1][6]	[1][6]	
Non-Amplified	Less sensitive to G-5555- mediated growth inhibition.[1] [5]	[1][5]
Modulation of downstream PAK1 substrate (p-MEK S298) does not consistently correlate with inhibition of cell proliferation or induction of cell death.[1]	[1]	

Kinase Selectivity Profile of G-5555

G-5555 is a highly selective inhibitor of Group I PAKs. In a kinase panel of 235 kinases, **G-5555** demonstrated significant inhibition (>70%) against only a small number of kinases beyond PAK1.





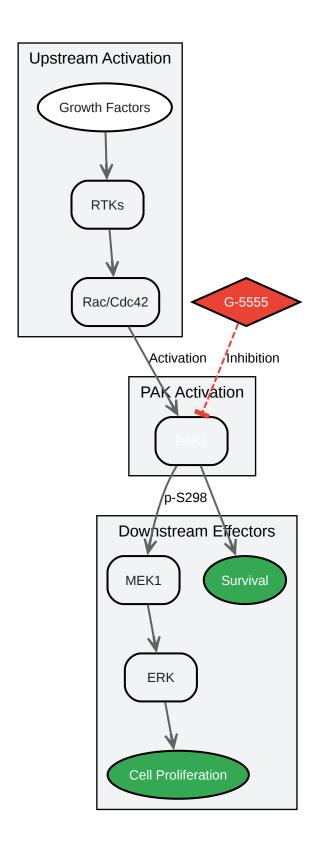
Kinase	IC50 (nM)
PAK1 (Target)	Ki of 3.7
SIK2	9
KHS1	10
PAK2	11
MST4	20
YSK1	34
MST3	43
Lck	52

Data compiled from multiple sources.[5][6]

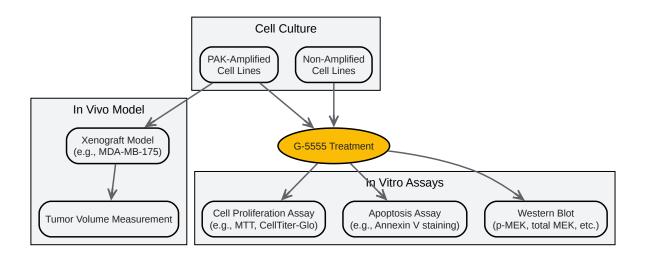
Signaling Pathways and Experimental Workflow

To understand the mechanism of action of **G-5555** and the experimental approaches used to evaluate its efficacy, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.









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